Cas no 2098082-80-3 (3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile)

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile is a specialized organic compound featuring a piperazine core functionalized with a 2-methoxyethyl group and a cyano-substituted propanoyl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The presence of both electron-donating (methoxyethyl) and electron-withdrawing (cyano) groups enhances its reactivity in nucleophilic and electrophilic transformations. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic synthesis. The compound’s stability under standard handling conditions and compatibility with common solvents further underscores its utility in advanced organic synthesis.
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile structure
2098082-80-3 structure
Product name:3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
CAS No:2098082-80-3
MF:C10H17N3O2
MW:211.260882139206
CID:5728287
PubChem ID:121201970

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2098082-80-3
    • F1907-5770
    • AKOS026710146
    • 3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
    • 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
    • Inchi: 1S/C10H17N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2,4-9H2,1H3
    • InChI Key: ILTRIJOGOCXQPA-UHFFFAOYSA-N
    • SMILES: O(C)CCN1CCN(C(CC#N)=O)CC1

Computed Properties

  • Exact Mass: 211.132076794g/mol
  • Monoisotopic Mass: 211.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 56.6Ų

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M214811-100mg
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-5770-0.25g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5770-2.5g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5770-1g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5770-0.5g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
0.5g
$380.0 2023-09-07
TRC
M214811-1g
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3
1g
$ 570.00 2022-06-04
TRC
M214811-500mg
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-5770-5g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5770-10g
3-(4-(2-methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
2098082-80-3 95%+
10g
$1684.0 2023-09-07

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile Related Literature

Additional information on 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile

Research Brief on 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile (CAS: 2098082-80-3)

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile (CAS: 2098082-80-3) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and cancer. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and applications in drug discovery.

The compound's structural features, including the piperazine ring and the methoxyethyl moiety, contribute to its unique physicochemical properties and biological activity. Recent synthetic methodologies have optimized the production of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile, enabling higher yields and purity, which are critical for its application in preclinical studies. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and confirm its identity.

Pharmacological studies have demonstrated that 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile exhibits promising activity as a modulator of specific neurotransmitter systems. In vitro assays have shown its affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, its role as a precursor in the synthesis of kinase inhibitors has been explored, with preliminary data indicating efficacy in targeting cancer cell proliferation.

Recent preclinical evaluations have further elucidated the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable bioavailability and metabolic stability, positioning it as a viable candidate for further development. However, challenges such as potential off-target effects and toxicity profiles require additional investigation to ensure its safety and efficacy in clinical settings.

In conclusion, 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile (CAS: 2098082-80-3) represents a promising scaffold in medicinal chemistry, with diverse applications in neuroscience and oncology. Ongoing research aims to refine its synthetic pathways, expand its pharmacological repertoire, and explore its therapeutic potential in greater depth. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately contributing to the development of innovative treatments for complex diseases.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd